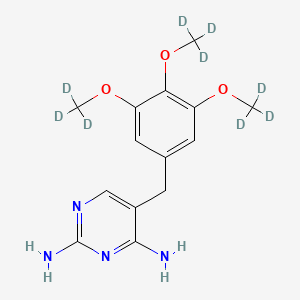
Trimethoprim-d9 (Major)
Cat. No. B562225
Key on ui cas rn:
1189460-62-5
M. Wt: 299.378
InChI Key: IEDVJHCEMCRBQM-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05707996
Procedure details


Using 8 ml volumetric pipettes, 8 ml of the sulfadiazine stock solution were mixed with 8 ml of the trimethoprim stock solution to give a sulfadiazine/trimethoprim stock solution of about 4.0/0.8 mg/ml.


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[N:3][C:4]([NH:7][S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:10])=[O:9])=[N:5][CH:6]=1.[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH2:30][C:31]2[CH:32]=[N:33][C:34]([NH2:38])=[N:35][C:36]=2[NH2:37])[CH:23]=[C:24]([O:28][CH3:29])[C:25]=1[O:26][CH3:27]>>[CH:1]1[CH:2]=[N:3][C:4]([NH:7][S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[N:5][CH:6]=1.[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH2:30][C:31]2[CH:32]=[N:33][C:34]([NH2:38])=[N:35][C:36]=2[NH2:37])[CH:23]=[C:24]([O:28][CH3:29])[C:25]=1[O:26][CH3:27] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=NC(=NC1)NS(=O)(=O)C=2C=CC(=CC2)N
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CC=2C=NC(=NC2N)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=NC(=NC1)NS(=O)(=O)C=2C=CC(=CC2)N.COC=1C=C(C=C(C1OC)OC)CC=2C=NC(=NC2N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
